molecular formula C13H18N2O3S B2462443 N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 2097872-91-6

N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2462443
CAS No.: 2097872-91-6
M. Wt: 282.36
InChI Key: FJHPSIOOUQLKAB-UHFFFAOYSA-N
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Description

N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide is a diamide derivative featuring a hydroxylated, thiophene-substituted propyl chain on one amide nitrogen and an allyl (prop-2-en-1-yl) group on the other.

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-5-14-11(16)12(17)15-9-13(2,18)7-10-4-6-19-8-10/h3-4,6,8,18H,1,5,7,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHPSIOOUQLKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Features

The compound is compared to two analogs:

  • N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N′-(2,2,2-trifluoroethyl)ethanediamide () .
  • Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine () .

Table 1. Comparative Structural Analysis

Feature Target Compound Compound in Compound 3(5) in
Core Structure Ethanediamide Ethanediamide Thiazol-2-imine
Substituent 1 (N') 2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl 2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl 4-(4-Methoxyphenyl), N-phenyl
Substituent 2 (N) Prop-2-en-1-yl 2,2,2-Trifluoroethyl Prop-2-en-1-yl
Molecular Weight Not available 288.284 g/mol Not provided
Hydrogen Bonding 3 donors (hydroxyl + amides) 2 donors (amides) 1 donor (imino group)
Biological Activity Inferred angiotensin II antagonism Not reported Antihypertensive (similar to valsartan)

Hydrogen Bonding and Solubility

  • Target Compound : The hydroxyl and amide groups enable strong hydrogen bonding, likely enhancing solubility in polar solvents and influencing crystal packing .
  • Compound: Lacks hydroxyl but retains amide H-bond donors; the trifluoroethyl group introduces hydrophobicity, reducing polarity compared to the target compound .
  • Compound: Limited H-bonding capacity due to the thiazole core, but the prop-2-en-1-yl group may facilitate hydrophobic interactions .

Pharmacological Potential

  • Its thiophene moiety may further modulate receptor binding via π-π stacking .
  • ’s compound lacks bioactivity data, but its trifluoroethyl group could confer metabolic stability, a common feature in fluorinated pharmaceuticals .
  • ’s thiazole derivatives demonstrate validated antihypertensive effects, with compound 3(5) matching valsartan’s efficacy. The shared allyl group highlights its role in receptor interaction .

Research Findings and Implications

  • Biological Relevance : Structural parallels to ’s active compounds suggest the target may act on angiotensin II receptors, though experimental validation is needed .
  • Electrostatic Interactions : The trifluoroethyl group in ’s compound introduces strong dipole moments, while the thiophene in the target compound enables aromatic interactions .

Biological Activity

N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a thiophene ring, a hydroxy group, and an amide moiety, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 282.36 g/mol. The structure can be represented as follows:

InChI InChI 1S C13H18N2O3S c1 3 5 14 11 16 12 17 15 9 13 2 18 7 10 4 6 19 8 10 h3 4 6 8 18H 1 5 7 9H2 2H3 H 14 16 H 15 17 \text{InChI InChI 1S C13H18N2O3S c1 3 5 14 11 16 12 17 15 9 13 2 18 7 10 4 6 19 8 10 h3 4 6 8 18H 1 5 7 9H2 2H3 H 14 16 H 15 17 }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to observed biological effects such as:

  • Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various pathogens.
  • Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells through specific signaling pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as a novel antimicrobial agent.

Anticancer Studies

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may induce cell cycle arrest and apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.

Anti-inflammatory Research

Research has indicated that this compound can significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Summary of Applications

The unique structural characteristics of N'-[2-hydroxy-2-methyl-3-(thiophen-3-y)propyl]-N-(prop-2-en -1 -yl)ethanediamide allow it to be utilized in various fields:

  • Medicinal Chemistry : As a lead compound for the development of new drugs targeting microbial infections and cancer.
  • Material Science : Due to its chemical properties, it can be used in developing organic semiconductors and other materials.

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